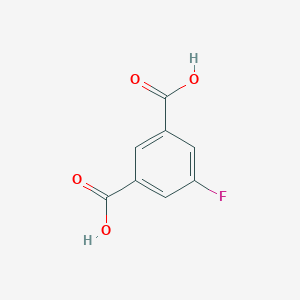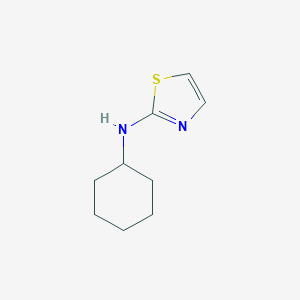![molecular formula C20H40N4 B072176 1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine CAS No. 1166-64-9](/img/structure/B72176.png)
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is a chemical compound known for its unique structure and properties. This compound features a cyclohexane ring with two methylamine groups attached at the 1 and 4 positions, and each methylamine group is further substituted with a 1-methylpiperid-4-yl group. The (E)- configuration indicates the specific geometric arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including catalytic hydrogenation of benzene or cyclohexene.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.
Substitution with 1-Methylpiperid-4-yl Groups: The final step involves the substitution of the methylamine groups with 1-methylpiperid-4-yl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Amine Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanebis(methylamine): Lacks the 1-methylpiperid-4-yl groups.
N,N’-Bis(1-methylpiperid-4-yl)-1,4-cyclohexanebis(methanamine): A similar compound with slight structural variations.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is unique due to its specific geometric configuration and the presence of both cyclohexane and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
1166-64-9 |
|---|---|
Formule moléculaire |
C20H40N4 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3 |
Clé InChI |
STMCRUBVLOKMKB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
SMILES canonique |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Key on ui other cas no. |
1166-64-9 |
Synonymes |
N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)







